

1-(Bromomethyl)-3-chloro-5-nitrobenzene structure elucidation

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Compound of Interest

Compound Name: 1-(Bromomethyl)-3-chloro-5-nitrobenzene

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An In-Depth Technical Guide to the Structural Elucidation of **1-(Bromomethyl)-3-chloro-5-nitrobenzene**

Abstract

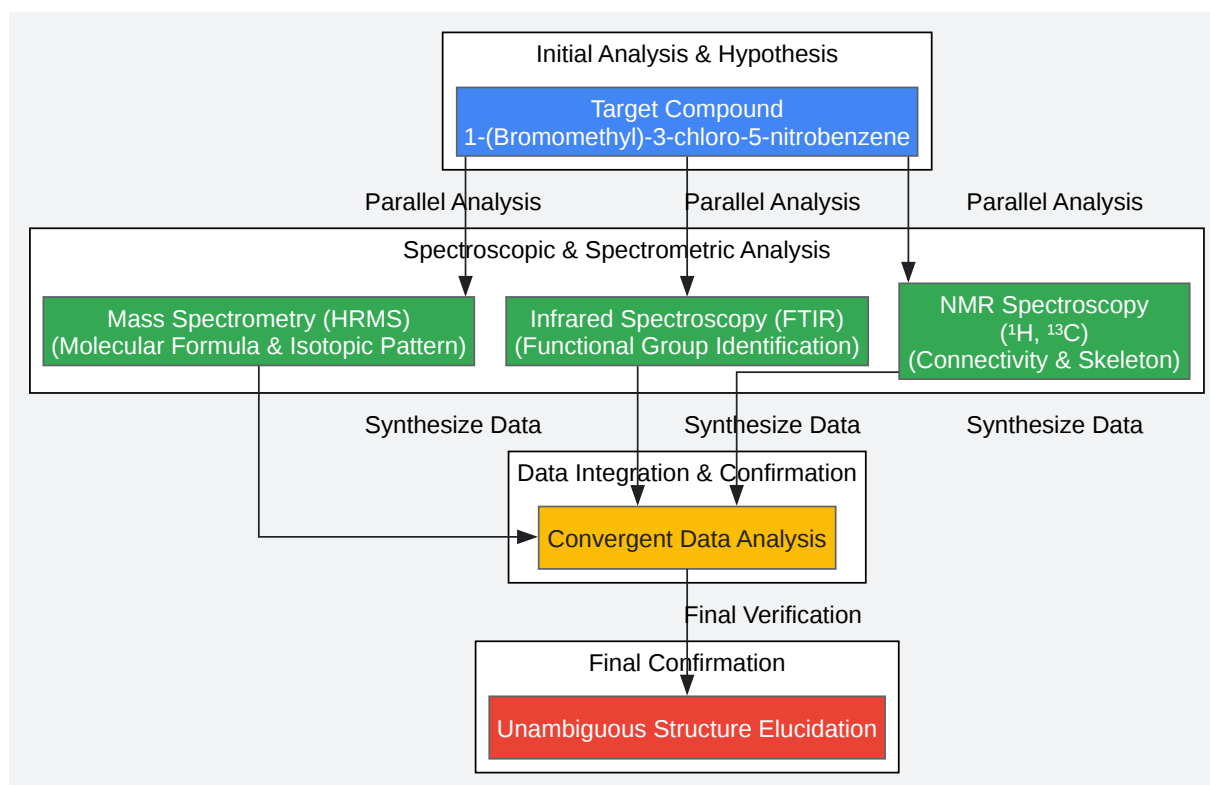
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of **1-(bromomethyl)-3-chloro-5-nitrobenzene** (CAS No: 865624-17-5). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the causal logic behind the analytical choices. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for confirming the molecular structure, ensuring the highest degree of scientific integrity. This guide serves as a practical blueprint for the characterization of complex substituted aromatic intermediates critical to the pharmaceutical and agrochemical industries.

Introduction and Strategic Overview

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a key building block in organic synthesis. Its trifunctional nature—possessing a reactive bromomethyl group for alkylation, and electron-deficient aromatic ring due to the chloro and nitro substituents—makes it a versatile intermediate.^[1] Given its role in the synthesis of high-value final products, rigorous structural confirmation is not merely procedural; it is a prerequisite for ensuring reaction success, purity, and safety.

The compound is typically a white to slightly yellow crystalline solid with a melting point of approximately 50-55°C.[2] Its molecular formula is $C_7H_5BrClNO_2$, with a molar mass of 250.48 g/mol .[2][3] The core challenge in its elucidation lies in definitively confirming the 1,3,5-substitution pattern on the benzene ring and verifying the integrity of the bromomethyl group.

Our analytical strategy is designed as a convergent and self-reinforcing workflow. Each technique provides orthogonal data points that, when combined, leave no ambiguity as to the compound's identity.



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Caption: Overall workflow for the structural elucidation of the target compound.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and elemental formula. This is the first and most critical test of our hypothesized structure. The presence of both bromine and chlorine provides a highly characteristic isotopic pattern that acts as a definitive fingerprint. Electron Ionization (EI) is chosen for its ability to generate a clear molecular ion and reproducible fragmentation patterns.

Experimental Protocol: GC-HRMS Analysis

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in dichloromethane.
- **Instrumentation:** Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
- **GC Conditions:**
 - **Column:** HP-5ms (30 m x 0.25 mm x 0.25 μ m).
 - **Inlet Temperature:** 250°C.
 - **Oven Program:** Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** 40-400 m/z.
 - **Acquisition Mode:** High resolution (>10,000).

Data Interpretation: Expected Results

The primary objective is to locate the molecular ion cluster and match its exact mass and isotopic distribution to the theoretical values for $C_7H_5^{79}Br^{35}ClNO_2$.

Predicted Ion/Fragment	Chemical Formula	Calculated m/z (Monoisotopic)	Key Isotopic Peaks (m/z) and Expected Ratio	Rationale for Formation
$[M]^+\bullet$	$C_7H_5BrClNO_2$	248.9192	248.9 (100%), 250.9 (128%), 252.9 (31%)	Molecular Ion. The complex pattern is due to the combined presence of ^{79}Br / ^{81}Br and ^{35}Cl / ^{37}Cl .
$[M-Br]^+$	$C_7H_5ClNO_2$	169.9954	170.0 (100%), 172.0 (32%)	Loss of a bromine radical from the benzylic position, a highly favorable fragmentation pathway due to the relative weakness of the C-Br bond.
$[M-NO_2]^+$	C_7H_5BrCl	203.9263	203.9 (100%), 205.9 (128%), 207.9 (31%)	Loss of a nitro group radical.
$[C_6H_3Cl]^+$	C_6H_3Cl	110.9949	110.0 (100%), 112.0 (32%)	Subsequent loss of Br and NO_2 from the molecular ion.

The confirmation of the molecular formula via HRMS provides a high-confidence foundation upon which the subsequent spectroscopic data will be built.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.^[4] For this molecule, we are specifically looking for the characteristic vibrations of the nitro group (NO₂), the aromatic ring, and the carbon-halogen bonds. The absence of other signals (e.g., -OH or C=O stretch) further validates the compound's purity and identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the crystalline solid directly onto the ATR crystal.
- **Instrumentation:** A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.
- **Data Acquisition:**
 - **Scan Range:** 4000-400 cm⁻¹.
 - **Resolution:** 4 cm⁻¹.
 - **Scans:** Average of 16 scans.
- **Processing:** Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected.

Data Interpretation: Expected Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Significance
~3100-3000	Medium-Weak	Aromatic C-H Stretch	Confirms the presence of the benzene ring.
~1545-1520	Strong	Asymmetric NO ₂ Stretch	Key diagnostic peak for the nitro group.
~1350-1335	Strong	Symmetric NO ₂ Stretch	Key diagnostic peak for the nitro group.
~1600, ~1475	Medium-Weak	Aromatic C=C Stretch	Confirms the aromatic backbone.
~880-860	Strong	C-H Out-of-plane Bending	Characteristic of a 1,3,5-trisubstituted benzene ring.
~800-600	Medium-Strong	C-Cl Stretch	Indicates the presence of the chloro substituent.
< 690	Medium	C-Br Stretch	Indicates the presence of the bromo substituent.

The two strong, sharp absorbances for the NO₂ group are the most telling features in the IR spectrum and provide definitive evidence for this functional group.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular skeleton, detailing the precise connectivity of atoms.^{[4][5]} ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. For **1-(bromomethyl)-3-chloro-5-nitrobenzene**, NMR will unequivocally confirm the 1,3,5-substitution pattern and the presence of the -CH₂Br group.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2 seconds.

Data Interpretation: Predicted NMR Spectra

The electron-withdrawing nature of the chloro and nitro groups will cause the aromatic protons and carbons to be significantly deshielded (shifted to higher ppm values).

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.1-8.0	t (triplet) or m (multiplet)	1H	H-4/H-6	Proton between two electron-withdrawing groups (Cl and NO ₂).
~7.9-7.8	t (triplet) or m (multiplet)	1H	H-2/H-6	Proton between the CH ₂ Br and Cl groups.
~7.7-7.6	t (triplet) or m (multiplet)	1H	H-2/H-4	Proton between the CH ₂ Br and NO ₂ groups.
~4.6	s (singlet)	2H	-CH ₂ Br	Diagnostic singlet for the bromomethyl protons, shifted downfield by the adjacent bromine.

Note: The aromatic protons may appear as three distinct, finely coupled multiplets (triplet-like) due to small meta-couplings (⁴J_{HH}).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~149	C-NO ₂	Carbon directly attached to the highly electron-withdrawing nitro group.
~142	C-CH ₂ Br	Quaternary carbon attached to the bromomethyl group.
~136	C-Cl	Quaternary carbon attached to the chlorine atom.
~132	C-4/C-6	Aromatic CH carbon between Cl and NO ₂ .
~128	C-2/C-6	Aromatic CH carbon between CH ₂ Br and Cl.
~122	C-2/C-4	Aromatic CH carbon between CH ₂ Br and NO ₂ .
~31	-CH ₂ Br	Aliphatic carbon of the bromomethyl group.

The combination of a 2H singlet around 4.6 ppm and three distinct aromatic proton signals, along with the seven unique carbon signals in the predicted regions, provides an airtight case for the proposed structure.

Conclusion: A Triangulated and Unambiguous Structural Confirmation

The structural elucidation of **1-(bromomethyl)-3-chloro-5-nitrobenzene** is achieved with high confidence through the systematic and logical application of modern analytical techniques.

- Mass Spectrometry confirmed the elemental formula C₇H₅BrClNO₂ via its exact mass and the unique isotopic signature of bromine and chlorine.
- Infrared Spectroscopy verified the presence of the critical nitro (NO₂) functional group with its characteristic strong stretches, alongside the aromatic C-H and C-halogen bonds.

- NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the presence of the -CH₂Br group and, most importantly, the 1,3,5-trisubstituted aromatic ring pattern.

Each piece of data independently supports the proposed structure, and collectively, they form a self-validating and unambiguous conclusion. This rigorous, multi-technique approach ensures the identity and purity of this vital chemical intermediate, upholding the principles of scientific integrity and enabling its confident use in further research and development.

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